5-(1-Phenylprop-1-en-2-yl)isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-[(E)-1-phenylprop-1-en-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C12H11NO/c1-10(12-7-8-13-14-12)9-11-5-3-2-4-6-11/h2-9H,1H3/b10-9+ |
InChI Key |
VAPVNCPFOFZTLJ-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2=CC=NO2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC=NO2 |
Origin of Product |
United States |
The Isoxazole Heterocycle: a Foundation for Diverse Chemical Transformations and Molecular Architectures
The isoxazole (B147169) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.govchemicalbook.com This arrangement of heteroatoms imparts a unique electronic character to the ring, making it a valuable building block in organic synthesis. nih.govchemicalbook.com Isoxazoles are considered electron-rich aromatic systems, and the presence of the N-O bond allows for characteristic ring-cleavage reactions, further expanding their synthetic utility. wikipedia.orgclockss.orgnih.gov The stability of the isoxazole ring, particularly in 3,5-disubstituted derivatives, is notable against oxidizing agents, acids, and bases. clockss.org
The isoxazole nucleus can be synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-diketones. wikipedia.org These synthetic routes allow for the introduction of a wide array of substituents at various positions on the ring, leading to a vast chemical space of isoxazole derivatives with tailored properties. nih.govnanobioletters.com The ability to functionalize the isoxazole ring at its C-3, C-4, and C-5 positions is crucial for creating complex molecular architectures. nih.gov
Table 1: General Properties of the Isoxazole Ring
| Property | Description | Source |
| Structure | Five-membered aromatic heterocycle with adjacent nitrogen and oxygen atoms. | nih.govchemicalbook.com |
| Aromaticity | Considered an electron-rich aromatic system. | clockss.orgnih.gov |
| Reactivity | Undergoes electrophilic substitution, nucleophilic substitution, oxidation, and reduction. The weak N-O bond is susceptible to cleavage. | chemicalbook.comwikipedia.orgclockss.org |
| Stability | Generally stable, with 3,5-disubstituted derivatives showing enhanced stability. | clockss.org |
| Synthesis | Commonly synthesized via 1,3-dipolar cycloadditions or condensation reactions. | wikipedia.org |
The Significance of Olefinic and Aromatic Substituents in Isoxazole Chemical Space
The introduction of olefinic (containing a carbon-carbon double bond) and aromatic (containing a phenyl or other aryl group) substituents onto the isoxazole (B147169) core profoundly influences the molecule's steric and electronic properties. These substituents play a critical role in directing the reactivity of the isoxazole derivative and are key to its potential applications. nih.govontosight.ai
An olefinic substituent, such as the 1-phenylprop-1-en-2-yl group in the title compound, introduces a site of unsaturation. This double bond can participate in a variety of addition reactions, allowing for further functionalization of the molecule. The conjugation of this double bond with the aromatic phenyl ring and potentially with the isoxazole ring itself can lead to interesting electronic and photophysical properties.
Research Context for 5 1 Phenylprop 1 En 2 Yl Isoxazole Within Contemporary Synthetic Organic Chemistry
While specific research on 5-(1-Phenylprop-1-en-2-yl)isoxazole is not extensively documented in the provided search results, its structure places it firmly within the ongoing exploration of substituted isoxazoles in synthetic organic chemistry. The synthesis of such a molecule would likely involve the reaction of a suitably substituted β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632), or a 1,3-dipolar cycloaddition approach.
The presence of both a phenyl group and a propenyl group offers multiple avenues for further chemical modification. The double bond could be a handle for polymerization, or for the introduction of new functional groups via reactions like hydrogenation, halogenation, or epoxidation. The phenyl group could be subjected to electrophilic substitution to introduce additional substituents, thereby fine-tuning the molecule's properties. The isoxazole (B147169) ring itself can be a precursor to other functional groups through ring-opening reactions. wpmucdn.com
Overview of Key Academic Research Trajectories for Novel Heterocyclic Scaffolds
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 5-(1-phenylprop-1-en-2-yl)isoxazole reveals several strategic disconnections. The isoxazole ring itself, a five-membered heterocycle, can be disconnected to reveal key synthons. researchgate.netnih.gov A primary disconnection breaks the C-C and C-O bonds of the isoxazole, leading back to a 1,3-dicarbonyl compound or its equivalent and hydroxylamine (B1172632). Another powerful approach involves a [3+2] cycloaddition, disconnecting the ring into a nitrile oxide and an alkyne.
The 1-phenylprop-1-en-2-yl substituent can be disconnected at the C-C double bond, suggesting a Wittig-type reaction or a cross-coupling strategy. Alternatively, the entire substituent can be introduced via a cross-coupling reaction to a pre-formed isoxazole ring bearing a suitable leaving group at the 5-position. These disconnections form the basis for the synthetic methodologies discussed in the following sections.
Isoxazole Ring Formation through Cycloaddition Chemistry
The construction of the isoxazole ring is a cornerstone of the synthesis of the target molecule and its analogues. Cycloaddition reactions, in particular, offer a powerful and versatile approach. jocpr.comnanobioletters.comresearchgate.netresearchgate.netrsc.orgnih.govtandfonline.comnih.govnih.govnih.govrsc.orgyoutube.commdpi.comnih.govyoutube.com
[3+2] Dipolar Cycloadditions Involving Nitrile Oxides and Alkynes
The [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne is a widely employed and highly efficient method for the regioselective synthesis of 3,5-disubstituted isoxazoles. nanobioletters.comresearchgate.netrsc.orgnih.govnih.govnih.govrsc.orgorganic-chemistry.org This reaction is considered a "click chemistry" process due to its high reliability and wide scope. rsc.org Nitrile oxides, which are unstable and typically generated in situ, act as the 1,3-dipole, while the alkyne serves as the dipolarophile. rsc.orgnih.gov
The in situ generation of nitrile oxides can be achieved through various methods, most commonly by the oxidation of aldoximes using reagents like sodium hypochlorite (B82951) or Oxone®. rsc.orgtandfonline.comnih.gov The subsequent cycloaddition with a terminal or internal alkyne proceeds to form the isoxazole ring. rsc.orgorganic-chemistry.org The regioselectivity of the cycloaddition is a key aspect, often leading to the desired 3,5-disubstituted isomer. organic-chemistry.orgnih.gov
| Catalyst/Reagent | Reaction Conditions | Product | Yield | Reference |
| Copper(I) | In situ generated nitrile oxide | 3,5-disubstituted isoxazoles | Good to excellent | rsc.orgorganic-chemistry.org |
| Oxone®/NaCl/Na2CO3 | Ball-milling, room temperature | Isoxazoles and isoxazolines | Up to 85% | tandfonline.com |
| Hypervalent iodine(III) | Catalytic, intramolecular | Fused isoxazoles | Up to 94% | nih.gov |
Ring-Closing Reactions and Condensation Methodologies
Besides cycloadditions, ring-closing and condensation reactions provide alternative routes to the isoxazole core. jocpr.comnanobioletters.comrsc.orgnih.govnih.govyoutube.commdpi.comresearchgate.net One classical approach is the Claisen isoxazole synthesis, which involves the condensation of a β-keto ester with hydroxylamine. youtube.com The reaction can yield different isomers depending on the substitution pattern of the β-keto ester and the reaction conditions. youtube.com
Another strategy involves the cyclocondensation of 1,3-diketones with hydroxylamine hydrochloride. mdpi.com This method allows for the synthesis of polycyclic isoxazoles. mdpi.com Furthermore, the reaction of enaminones with hydroxylamine hydrochloride provides a pathway to 5-arylaminoisoxazoles through an intermolecular nucleophilic vinylic substitution followed by intramolecular cyclization. nanobioletters.com
| Starting Materials | Reaction Type | Product | Reference |
| β-keto esters and hydroxylamine | Condensation | Isoxazolin-3-ones or isoxazolin-5-ones | youtube.com |
| 1,3-diketones and hydroxylamine hydrochloride | Cyclocondensation | Polycyclic isoxazoles | mdpi.com |
| Enaminones and hydroxylamine hydrochloride | Nucleophilic vinylic substitution/cyclization | 5-arylaminoisoxazoles | nanobioletters.com |
Introduction of the Phenylprop-1-en-2-yl Substituent via Cross-Coupling Reactions
Once the isoxazole core is established, the introduction of the 1-phenylprop-1-en-2-yl substituent is the next critical step. Cross-coupling reactions have emerged as a powerful tool for this transformation, offering high efficiency and functional group tolerance. researchgate.nettandfonline.comnih.govrsc.org
Palladium-Catalyzed Approaches for Olefinic Linkages
Palladium-catalyzed cross-coupling reactions are particularly well-suited for forming the C-C bond between the isoxazole ring and the olefinic substituent. researchgate.nettandfonline.comnih.govrsc.org Reactions like the Suzuki-Miyaura coupling, which utilizes a boronic acid or its derivative, are widely used. researchgate.net For instance, a 5-haloisoxazole can be coupled with a vinylboronic acid derivative corresponding to the 1-phenylprop-1-en-2-yl group. organic-chemistry.org
The Heck reaction, another palladium-catalyzed process, can also be employed to forge the olefinic linkage. This reaction typically involves the coupling of a vinyl halide with an alkene. Furthermore, the vinylation of aryl halides using various vinyl organometallic reagents under palladium catalysis provides a general route to styrenes and related structures. nih.gov
| Reaction | Coupling Partners | Catalyst | Key Features | Reference |
| Suzuki-Miyaura | Haloisoxazole and vinylboronic acid | Palladium complex | High efficiency, functional group tolerance | researchgate.net |
| Heck Reaction | Vinyl halide and alkene | Palladium complex | Forms C-C bond at the less substituted carbon of the alkene | nih.gov |
| Vinylation of Aryl Halides | Aryl halide and vinyl organometallic | Palladium or Nickel complex | General synthesis of styrenes | nih.gov |
Other Metal-Catalyzed or Metal-Free Functionalization
While palladium catalysis is prevalent, other metal-catalyzed and even metal-free methods can be utilized for the functionalization of the isoxazole ring. researchgate.netrsc.orgrsc.org For instance, copper-catalyzed cross-coupling reactions have been developed for the synthesis of various heterocyclic compounds. researchgate.net
In the realm of metal-free approaches, certain C-O cross-coupling reactions have been developed for the synthesis of N-hydroxyimide esters, which could potentially serve as precursors for further functionalization. rsc.org Although direct metal-free C-C bond formation for this specific substituent might be less common, the continuous development of novel synthetic methodologies may offer such possibilities in the future. nih.govrsc.org
Chemo- and Regioselective Considerations in the Synthesis of this compound
The synthesis of isoxazoles, particularly unsymmetrically substituted derivatives like this compound, is a significant challenge that hinges on controlling the reaction's chemo- and regioselectivity. The most prevalent method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). rsc.orgyoutube.com The core issue lies in directing the orientation of the cycloaddition to yield the desired isomer.
In the context of synthesizing a 5-substituted isoxazole, the reaction between a nitrile oxide (R-C≡N⁺-O⁻) and a terminal alkyne (R'-C≡C-H) can theoretically produce two regioisomers: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. rsc.orgrsc.org Achieving high regioselectivity is crucial for an efficient synthesis, avoiding tedious separation of isomeric mixtures. youtube.com
Several factors influence the regiochemical outcome of this cycloaddition:
Electronic Effects: The electronic properties of the substituents on both the nitrile oxide and the alkyne play a pivotal role. The reaction is often governed by the frontier molecular orbitals (FMO) of the reactants. Generally, the cycloaddition can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Steric Hindrance: Steric bulk on the reactants can significantly direct the regioselectivity. Large substituents will favor an orientation that minimizes steric clash in the transition state, often leading to the formation of a specific isomer.
Catalysis: The use of catalysts, particularly copper(I) and gold, can profoundly influence regioselectivity. nih.govorganic-chemistry.org Copper-catalyzed azide-alkyne cycloadditions are well-known for their high regioselectivity, and similar principles can be applied to nitrile oxide cycloadditions. youtube.com For instance, a copper(I)-catalyzed procedure was developed for the rapid and regioselective synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov
Reaction Conditions: Temperature and pH have been identified as key factors in determining the regioselectivity in certain isoxazole syntheses. organic-chemistry.org
For the specific synthesis of this compound, the dipolarophile would be 3-phenylbut-3-en-1-yne. The challenge would be to control its reaction with a suitable nitrile oxide precursor to form the 5-substituted ring. The regioselectivity can be poor in such reactions, often resulting in product mixtures. youtube.com
Recent methodologies have focused on developing highly regioselective one-pot preparations. One such method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and subsequent treatment with molecular iodine and hydroxylamine. nih.gov Another approach uses the reaction of β-diketones with hydroxylamine in ionic liquids to produce 3,5-disubstituted isoxazoles in excellent yields. nih.gov
The table below summarizes various synthetic approaches where regioselectivity in isoxazole formation is a key consideration.
| Precursors | Catalyst/Conditions | Regioselectivity Outcome | Reference |
| Terminal Alkynes, n-BuLi, Aldehydes, I₂, Hydroxylamine | One-pot | Highly regioselective for 3,5-disubstituted isoxazoles | nih.gov |
| Nitrile Oxides, Terminal Acetylenes | Copper(I) | High regioselectivity for 3,5-disubstituted isoxazoles | nih.gov |
| Propargylic Alcohols, N-protected Hydroxylamines | p-Toluenesulfonic acid (TSA), TBAF | 5-endo-dig cyclization | nih.gov |
| Fluoroalkyl Ynones, Hydroxylamine | Base | Regioselective formation of 3- or 5-fluoroalkyl isoxazoles | enamine.net |
| Halogenoximes, Vinylphosphonates | Base | Controlled synthesis of 3,5- and 3,4-disubstituted isoxazoles | rsc.org |
Sustainable and Green Chemistry Principles in Isoxazole Synthesis
Traditional methods for synthesizing isoxazoles often involve harsh reaction conditions, toxic solvents, and lengthy reaction times, which are inconsistent with the principles of green chemistry. elifesciences.orgresearchgate.net Consequently, significant research has been directed towards developing more environmentally benign and sustainable synthetic protocols. researchgate.netbenthamdirect.com
Alternative Energy Sources: Ultrasound and microwave irradiation have emerged as powerful tools in organic synthesis, offering enhanced reaction rates, higher yields, and reduced energy consumption compared to conventional heating methods. elifesciences.orgresearchgate.netbenthamdirect.com
Ultrasonic Irradiation: Sonochemistry promotes reactions through acoustic cavitation, leading to shorter reaction times and improved efficiency. elifesciences.orgpreprints.org It facilitates multi-component reactions, the use of green solvents, and sometimes catalyst-free conditions, minimizing byproduct formation. elifesciences.orgresearchgate.net For example, 3-alkyl-5-aryl isoxazoles have been synthesized under ultrasound radiation without a catalyst, featuring mild conditions and high yields. nih.gov
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which dramatically reduces reaction times and can enhance selectivity and product yields. researchgate.netbenthamdirect.com This technique is considered a green and sustainable method for developing isoxazole derivatives from chalcones and hydroxylamine. benthamdirect.comeurekaselect.com
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Catalyst-free synthesis of 5-arylisoxazole derivatives has been successfully achieved in aqueous media by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride, offering an easy work-up and high yields. researchgate.net
Ionic Liquids (ILs): ILs are considered green alternatives to traditional solvents due to their low vapor pressure and high thermal stability. They have been used for the synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine with excellent results. nih.gov
Eco-Friendly Catalysts: The development of non-toxic, reusable, and biodegradable catalysts is a key area of research. Pyruvic acid, a benign and commercially available catalyst, has been used for the one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones in water. ias.ac.in Similarly, agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), have been employed for the green synthesis of isoxazole derivatives. nih.gov
Atom Economy and Process Simplification: Multi-component reactions (MCRs) are highly valued in green chemistry as they combine several reactants in a single step to form a complex product, maximizing atom economy and reducing waste. ias.ac.in One-pot syntheses of isoxazoles, often combined with green catalysts or alternative energy sources, streamline procedures, save time, and minimize the environmental impact. ias.ac.innih.gov For instance, a one-pot, three-component reaction of an aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) in water using a pyruvic acid catalyst exemplifies a highly efficient and green protocol. ias.ac.in
The following table compares conventional methods with green synthetic approaches for isoxazole synthesis.
| Method | Conditions | Reaction Time | Yield | Green Chemistry Principles | Reference |
| Conventional Heating | Organic Solvent, Reflux | Several hours | Moderate to Good | - | benthamdirect.com |
| Microwave Irradiation | Safer Solvents / Solvent-free | Minutes | High to Excellent | Energy efficiency, reduced time, high yield | researchgate.netbenthamdirect.com |
| Ultrasonic Irradiation | Water / Green Solvents | 20-85 min | High to Excellent | Energy efficiency, use of green solvents, reduced time | preprints.orgresearchgate.net |
| Catalyst-free | Aqueous Media | Varies | Good to High | Avoids toxic catalysts, use of green solvent | nih.govresearchgate.net |
| Biocatalysis/Green Catalyst | Water, 60°C | 1-2 hours | 86-92% | Use of renewable/non-toxic catalysts, green solvent | ias.ac.innih.gov |
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Connectivity and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.
Comprehensive ¹H and ¹³C NMR Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.2-7.5 ppm. The vinylic proton on the propene chain is expected to resonate as a singlet, with a chemical shift influenced by the phenyl and isoxazole substituents. The methyl protons of the propenyl group would also produce a singlet, typically in the upfield region of the spectrum. The proton on the isoxazole ring at the C4 position is anticipated to appear as a characteristic singlet, with a chemical shift around δ 6.0-7.0 ppm, a value that is sensitive to the nature of the substituent at the 5-position. rsc.orgrsc.org
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbon atoms of the phenyl ring would generate signals in the aromatic region (δ 125-140 ppm). The quaternary carbons of the isoxazole ring (C3 and C5) are expected to resonate at lower field compared to the protonated C4 carbon. The chemical shifts of the propenyl group carbons would be characteristic of an alkene, with the substituted carbons appearing at lower field. The methyl carbon will have a signal in the upfield region of the spectrum. Studies on substituted 3-phenylisoxazoles have shown that the chemical shifts of the isoxazole ring carbons are influenced by the nature of the substituents. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isoxazole H-4 | 6.5-7.0 (s) | 95-105 |
| Isoxazole C-3 | - | 150-160 |
| Isoxazole C-5 | - | 165-175 |
| Phenyl H (ortho, meta, para) | 7.2-7.5 (m) | 125-130 |
| Phenyl C (ipso) | - | 130-140 |
| Propenyl =CH | 5.5-6.5 (s) | 110-120 |
| Propenyl C= | - | 140-150 |
| Propenyl CH₃ | 2.0-2.5 (s) | 15-25 |
Note: These are predicted values based on data from analogous compounds and are subject to experimental verification. 's' denotes a singlet and 'm' denotes a multiplet.
Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY)
To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be utilized to establish proton-proton coupling networks. For instance, correlations between the aromatic protons of the phenyl ring would be observed.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would be employed to directly correlate each proton signal with its attached carbon atom. This is crucial for the definitive assignment of both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique that reveals long-range (2-3 bond) correlations between protons and carbons. This experiment would be instrumental in connecting the different fragments of the molecule. For example, correlations would be expected between the isoxazole H-4 proton and the C-3 and C-5 carbons of the isoxazole ring, as well as the quaternary carbon of the propenyl group. Similarly, correlations between the vinylic proton and the phenyl ring carbons would confirm the connectivity of the styryl moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry of the double bond and the preferred conformation of the molecule. For instance, NOE correlations between the vinylic proton and the ortho-protons of the phenyl ring would be expected.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Elemental Composition and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, the exact molecular formula can be unequivocally established, distinguishing it from other compounds with the same nominal mass.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (predicted) | Proposed Fragment Structure |
| [M]+ | This compound molecular ion |
| [M - CH₃]+ | Loss of a methyl radical |
| [M - C₃H₃NO]+ | Loss of the isoxazole ring |
| [C₉H₉]+ | Phenylpropenyl cation |
| [C₇H₇]+ | Tropylium cation |
Vibrational Spectroscopy (Infrared and Raman) for Characterizing Molecular Vibrations and Functional Groups
The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The C=C stretching vibrations of the phenyl ring and the propenyl group would appear in the 1600-1450 cm⁻¹ region. vscht.cz The C=N stretching of the isoxazole ring is also expected in this region. The C-H stretching vibrations of the aromatic and vinylic protons would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. vscht.cz The N-O stretching vibration of the isoxazole ring typically gives a band in the 1450-1350 cm⁻¹ region. researchgate.net The out-of-plane C-H bending vibrations of the phenyl ring in the 900-675 cm⁻¹ region can provide information about the substitution pattern.
Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information. The C=C bonds of the phenyl ring and the propenyl group are expected to show strong Raman signals.
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic/Vinylic C-H stretch | >3000 | IR, Raman |
| Aliphatic C-H stretch | <3000 | IR, Raman |
| C=C stretch (aromatic, alkene) | 1600-1450 | IR, Raman |
| C=N stretch (isoxazole) | 1600-1500 | IR, Raman |
| N-O stretch (isoxazole) | 1450-1350 | IR |
| C-H out-of-plane bend (aromatic) | 900-675 | IR |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration (if applicable)
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. nih.gov This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This would confirm the planar structure of the isoxazole and phenyl rings and the geometry of the propenyl substituent. Furthermore, X-ray crystallography can reveal intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding, which influence the physical properties of the compound. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration.
Chiroptical Spectroscopies (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives (if applicable)
While this compound itself is not chiral, the introduction of a chiral center, for instance, by stereoselective synthesis or by the presence of a chiral substituent, would necessitate the use of chiroptical spectroscopic techniques. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. These techniques are highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectra with those predicted by quantum chemical calculations.
Reactions Involving the Isoxazole Ring System
The isoxazole ring is an electron-rich aromatic system, making it susceptible to various transformations. chemicalbook.comwikipedia.org Its reactivity is a balance between the electron-donating oxygen and the electron-withdrawing nitrogen atom.
Electrophilic Attack and Substitution on the Isoxazole Nucleus
The isoxazole ring can undergo electrophilic aromatic substitution (SEAr) reactions. The position of substitution is influenced by the existing substituents on the ring. Generally, electrophilic attack is favored at the C4 position. reddit.com However, the presence of activating groups can direct substitution to other positions. For instance, intramolecular electrophilic aromatic substitution at the C5 position of isoxazoles has been achieved, particularly with electron-donating heteroatoms at the C4 position. researchgate.net
The direct functionalization of the isoxazole ring often requires specific conditions to avoid ring degradation under strongly acidic or basic conditions. researchgate.net Transition metal catalysts, such as gold(I) and rhodium(III), have been employed to facilitate direct C-H functionalization and other substitution reactions under milder conditions. researchgate.net For example, 4-iodoisoxazoles, synthesized through the ICl-induced cyclization of 2-alkyn-1-one O-methyl oximes, readily participate in palladium-catalyzed reactions to yield highly substituted isoxazoles. nih.gov
| Reaction Type | Reagents/Conditions | Position of Substitution | Key Findings |
| Intramolecular SEAr | Cationic gold(I) catalyst | C5 | Requires electron-donating group at C4. researchgate.net |
| C-H Direct Arylation | Rhodium(III) catalyst | Varies | Carboxylate-directed C-H activation. researchgate.net |
| Halogenation | ICl | C4 | Efficient synthesis of 4-iodoisoxazoles. nih.gov |
| Palladium-Catalyzed Coupling | Pd catalysts | C4 | Elaboration of 4-iodoisoxazoles. nih.gov |
Nucleophilic Reactions and Ring-Opening Pathways
The isoxazole ring can be susceptible to nucleophilic attack, often leading to ring-opening. The presence of electron-withdrawing groups on the ring enhances its susceptibility to nucleophilic reactions. For example, 5-nitroisoxazoles readily undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, providing a route to polysubstituted isoxazoles. rsc.orgresearchgate.net
Ring-opening of the isoxazole nucleus can also be initiated by other reagents. For instance, treatment of 4-substituted 5-phenylisoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to a ring-opening fluorination via N-O bond cleavage, yielding tertiary fluorinated carbonyl compounds. researchgate.net This reaction proceeds through electrophilic fluorination at the C4 position followed by deprotonation and rearrangement. researchgate.net
| Reaction Type | Reagents/Conditions | Outcome | Key Findings |
| Nucleophilic Aromatic Substitution (SNAr) | Various nucleophiles on 5-nitroisoxazoles | Substitution of the nitro group | Efficient functionalization of the isoxazole ring. rsc.orgresearchgate.net |
| Ring-Opening Fluorination | Selectfluor® on C4-substituted isoxazoles | Tertiary fluorinated carbonyl compounds | Requires a substituent at the C4 position. researchgate.net |
| Base-Promoted Rearrangement | K2CO3 in DMF | Isoxazolo[4,5-b]pyridines from arylhydrazones | Can lead to Boulton-Katritzky rearrangement. beilstein-journals.org |
Rearrangement Reactions of the Isoxazole Core
The isoxazole ring is known to undergo various rearrangement reactions, often induced by heat, light, or chemical reagents. Photochemical rearrangement is a notable transformation of isoxazoles. Under UV irradiation, the weak N-O bond can cleave, leading to the formation of a reactive azirine intermediate, which can then rearrange to an oxazole (B20620). wikipedia.orgnih.gov More recent studies have shown that photochemical rearrangement of trisubstituted isoxazoles can lead to the formation of highly reactive ketenimines. nih.govacs.org
Base-catalyzed rearrangements are also documented. For instance, the Boulton-Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org Another example is the base-catalyzed conversion of an ethyl 5-hydroxyisoxazole-4-carboxylate derivative into a 4-cyano-oxazole, demonstrating an isoxazole-oxazole ring transformation via a Beckmann-type rearrangement. rsc.org Collision-induced dissociation studies of valdecoxib (B1682126) metabolites have also revealed a novel rearrangement of the isoxazole ring. nih.gov
| Rearrangement Type | Conditions | Intermediate/Product | Key Findings |
| Photochemical Rearrangement | UV irradiation | Azirine intermediate, Oxazole, Ketenimine | Driven by the weak N-O bond. wikipedia.orgnih.govacs.org |
| Boulton-Katritzky Rearrangement | Base (K2CO3) | 3-Hydroxy-2-(2-aryl researchgate.netnih.govrsc.orgtriazol-4-yl)pyridines | Observed in isoxazolo[4,5-b]pyridine derivatives. beilstein-journals.org |
| Beckmann-type Rearrangement | Base | 4-Cyano-oxazole | Conversion of a 5-hydroxyisoxazole. rsc.org |
| Collision-Induced Dissociation | Mass spectrometry | Novel rearranged fragment ions | Observed in valdecoxib metabolites. nih.gov |
Reactivity of the Phenylprop-1-en-2-yl Substituent
The phenylprop-1-en-2-yl substituent attached at the C5 position of the isoxazole ring offers additional sites for chemical transformations, namely the olefinic double bond and the phenyl ring. wikipedia.org
Reactions at the Olefinic Double Bond (e.g., Hydrogenation, Epoxidation, Dihydroxylation, Cycloadditions)
The carbon-carbon double bond in the propenyl side chain is susceptible to a variety of addition reactions.
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction would convert the 1-phenylprop-1-en-2-yl group into a 1-phenylprop-2-yl group. Various catalysts, such as platinum or palladium on carbon, are typically employed for such transformations. The selective hydrogenation of a carbon-carbon double bond in the presence of an aromatic ring is a well-established process.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 5-(1-phenyl-1,2-epoxyprop-2-yl)isoxazole.
Dihydroxylation: The double bond can be dihydroxylated to form a diol using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would result in the formation of 5-(1-phenyl-1,2-dihydroxyprop-2-yl)isoxazole.
Cycloadditions: The double bond can participate in cycloaddition reactions. For example, a [3+2] cycloaddition with a nitrile oxide, generated in situ from a hydroximoyl chloride, is a common method for synthesizing isoxazoles. beilstein-journals.org While the parent molecule already contains an isoxazole, the double bond of the substituent could potentially undergo further cycloaddition reactions. researchgate.netnih.gov
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of the substituent is susceptible to electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) will be directed by the existing alkyl substituent on the ring. The 1-propen-2-ylisoxazole group acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions of the phenyl ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).
Friedel-Crafts Alkylation: Using an alkyl halide with a Lewis acid catalyst (e.g., AlCl₃).
Friedel-Crafts Acylation: Using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.
The specific conditions for these reactions would need to be chosen carefully to avoid unwanted side reactions with the isoxazole ring or the olefinic double bond. wikipedia.org
Exploration of Derivatization Strategies for New Chemical Entities
The structural motif of this compound presents multiple avenues for derivatization to generate novel chemical entities with potentially altered physicochemical properties and biological activities. These strategies can target the isoxazole ring, the phenyl group, or the propenyl linker.
Reactions at the Isoxazole Ring:
The isoxazole ring, while aromatic, can undergo specific reactions that allow for its functionalization. The C4 position is often susceptible to electrophilic substitution, and the isoxazole ring can be cleaved under reductive or basic conditions to unmask other functional groups. nih.govnih.gov
Table 1: Representative Derivatization Reactions of the Isoxazole Ring
| Reaction Type | Reagents and Conditions | Potential Product from this compound |
| Halogenation (at C4) | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 4-Halo-5-(1-phenylprop-1-en-2-yl)isoxazole |
| Nitration (at C4) | Nitrating mixture (HNO₃/H₂SO₄) | 4-Nitro-5-(1-phenylprop-1-en-2-yl)isoxazole |
| Ring Cleavage (Reductive) | H₂, Raney Nickel | β-aminoenone |
Reactions involving the 1-Phenylprop-1-en-2-yl Substituent:
The exocyclic double bond of the 1-phenylprop-1-en-2-yl group is a prime site for chemical modification.
Hydrogenation: Catalytic hydrogenation would selectively reduce the double bond to yield 5-(1-phenylpropan-2-yl)isoxazole, thus removing the vinyl functionality.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would lead to the corresponding dihalo derivative, 5-(1,2-dihalo-1-phenylpropan-2-yl)isoxazole.
Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), could form the corresponding epoxide, 5-((1-phenyloxiran-2-yl)methyl)isoxazole.
Hydroboration-Oxidation: This two-step reaction sequence would result in the anti-Markovnikov addition of water across the double bond, yielding the corresponding alcohol.
Ozonolysis: Cleavage of the double bond via ozonolysis would generate a ketone, 5-(1-oxo-1-phenylpropan-2-yl)isoxazole, and formaldehyde.
Table 2: Potential Derivatizations of the Vinyl Group
| Reaction Type | Reagents and Conditions | Potential Product Structure |
| Dihydroxylation | OsO₄, NMO | 5-(1,2-dihydroxy-1-phenylpropan-2-yl)isoxazole |
| Heck Coupling | Aryl halide, Pd catalyst, base | 5-(1-phenyl-2-arylprop-1-en-2-yl)isoxazole |
| Michael Addition | Nucleophile, base | Adduct at the β-carbon of the vinyl group |
Mechanistic Studies of Key Reaction Pathways
Mechanism of Isoxazole Formation from a Chalcone (B49325) Precursor:
The synthesis of 5-substituted isoxazoles often proceeds through the condensation of a chalcone (an α,β-unsaturated ketone) with hydroxylamine. ijert.orgresearchgate.net For the synthesis of the title compound, a plausible precursor would be 2-methyl-1-phenyl-1,4-pentadien-3-one.
The reaction mechanism is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the chalcone. This is followed by an intramolecular Michael addition of the hydroxylamine oxygen to the β-carbon of the double bond, leading to a cyclic hemiaminal intermediate. Subsequent dehydration results in the formation of the stable aromatic isoxazole ring. youtube.com The regiochemistry of the final product, i.e., whether the 3- or 5-substituted isoxazole is formed, is dependent on which carbonyl group of the precursor diketone is initially attacked by the amine of hydroxylamine. youtube.com
Mechanism of Electrophilic Substitution at C4:
The C4 position of the isoxazole ring is the most electron-rich and therefore the most susceptible to electrophilic attack. The mechanism follows the typical pattern for electrophilic aromatic substitution. An electrophile (E⁺) attacks the C4 position, forming a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the isoxazole ring, yielding the 4-substituted product.
Mechanism of Ring Opening:
The isoxazole ring can be cleaved under various conditions. For instance, catalytic hydrogenation over Raney nickel can lead to the reductive cleavage of the weak N-O bond. This process is believed to proceed through the formation of an isoxazoline (B3343090) intermediate, which is then further reduced to a β-aminoenone. This transformation is a useful synthetic tool for converting isoxazoles into other valuable building blocks.
Theoretical and Computational Chemistry Approaches to 5 1 Phenylprop 1 En 2 Yl Isoxazole
Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)
For many isoxazole (B147169) derivatives, researchers utilize Density Functional Theory (DFT) and ab initio methods to investigate their electronic properties. researchgate.netmdpi.com These calculations are fundamental to understanding the stability, reactivity, and potential applications of a molecule.
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of atoms is determined. This process identifies key structural parameters such as bond lengths, bond angles, and dihedral angles. For flexible molecules, a conformational analysis is performed to identify different low-energy shapes the molecule can adopt. However, specific optimized geometrical data for 5-(1-Phenylprop-1-en-2-yl)isoxazole are not available in published studies.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common practice for predicting the chemical reactivity of isoxazole derivatives. researchgate.net The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and electronic transport properties. researchgate.net Without specific studies on this compound, data regarding its HOMO-LUMO energies and reactivity predictions remain uncharacterized.
Electrostatic Potential Surfaces and Charge Distribution
Molecular Electrostatic Potential (MEP) surfaces are often calculated for related compounds to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps are invaluable for understanding intermolecular interactions. Unfortunately, no such analysis has been published for this compound.
Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR), which can aid in the structural confirmation of synthesized compounds. orientjchem.orgnih.gov While methods for these predictions are well-established, their application to this compound has not been reported.
Reaction Mechanism Elucidation
Advanced computational techniques, including Transition State Theory and Intrinsic Reaction Coordinate (IRC) calculations, are employed to map out the pathways of chemical reactions. mdpi.com Such studies are vital for understanding how isoxazoles are synthesized and how they might interact with biological targets. There is no evidence of such mechanistic studies for the title compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can provide a view of the dynamic behavior of a molecule over time, including its interactions with solvents or biological macromolecules like proteins. researchgate.netresearchgate.net These simulations offer insights that are complementary to static quantum chemical calculations. The dynamic properties of this compound have not been explored via MD simulations in any accessible research.
Exploration of Non Biological Applications and Advanced Materials Science Potential
Role as Synthetic Intermediates in Complex Molecule Synthesis (non-biological targets)
The structure of 5-(1-Phenylprop-1-en-2-yl)isoxazole, featuring a reactive isoxazole (B147169) ring and a phenylpropene substituent, makes it a valuable heterocyclic building block for the synthesis of more complex, non-biological molecules. bldpharm.com The isoxazole moiety can undergo various transformations, such as ring-opening reactions, to yield diverse functionalities. This versatility is crucial in synthetic organic chemistry for constructing novel molecular architectures that are not intended for biological targets.
The development of efficient and environmentally friendly procedures for synthesizing isoxazole derivatives has broadened their accessibility for various applications. mdpi.commdpi.com For instance, the synthesis of 3,5-disubstituted isoxazoles can be achieved through one-pot reactions, highlighting the straightforward incorporation of this heterocycle into larger structures. nih.gov The strategic placement of substituents on the isoxazole ring can direct subsequent chemical modifications, allowing for the regioselective synthesis of complex target molecules. rsc.org
Application as Ligands in Homogeneous and Heterogeneous Catalysis
The nitrogen and oxygen atoms within the isoxazole ring provide potential coordination sites for metal ions, suggesting that isoxazole derivatives, including this compound, could serve as effective ligands in catalysis. researchgate.netmdpi.com
The design and synthesis of ligands are central to the development of new catalytic systems. Isoxazole-containing scaffolds are attractive for this purpose due to their electronic properties and the synthetic accessibility that allows for systematic tuning of their steric and electronic environment. nih.govmdpi.com By modifying the substituents on the isoxazole core, chemists can influence the ligand's coordination behavior and, consequently, the activity and selectivity of the metal catalyst. For example, the synthesis of novel bivalent isoxazole-based ligands has been achieved through SNAr reactions of 5-nitroisoxazoles with various linkers, demonstrating a modular approach to creating ligands with specific geometries and donor atom arrangements. mdpi.com
Isoxazole-based ligands have shown promise in various metal-catalyzed transformations. Transition metal catalysis, particularly with affordable and abundant first-row metals like nickel, is a cornerstone of modern synthetic chemistry. rsc.orgrsc.org Nickel-catalyzed C-N cross-coupling reactions, for instance, have successfully employed 5-alkoxy/phenoxy isoxazoles as aminating agents to synthesize N-aryl β-enamino esters. rsc.org This demonstrates the isoxazole's ability to participate directly in catalytic cycles via N-O bond cleavage.
In the realm of asymmetric catalysis, where the creation of chiral molecules is paramount, chiral isoxazole-containing ligands could play a significant role. researchgate.net The development of organocatalysts and metal complexes for asymmetric reactions often relies on ligands that can create a specific chiral environment around the metal center. researchgate.netnih.gov While direct examples using this compound are not prominent, the broader class of N,P-ligands incorporating oxazoline (B21484) rings (structurally related to isoxazoles) have been effective in palladium-catalyzed asymmetric cycloisomerization reactions. researchgate.net
Table 1: Examples of Metal-Catalyzed Reactions Using Isoxazole Derivatives
| Reaction Type | Catalyst/Ligand System | Substrate Class | Product Class | Reference |
| C-N Cross-Coupling | Nickel Catalyst | Organoboronic acids & 5-Alkoxyisoxazoles | (Z)-N-aryl β-enamino esters | rsc.org |
| Asymmetric Cyclodehydration | Chiral Phosphoric Acid | Prochiral Imidothioates/Hydrazides | Atropisomeric N-Aryl 1,2,4-Triazoles | nih.gov |
| Asymmetric Cycloisomerization | Palladium / Chiral Oxazoline N,P-Ligand | 1,6-Enynes | Chiral Cyclic Ethers | researchgate.net |
Photophysical Properties and Potential in Organic Optoelectronics
The photophysical properties of organic molecules are critical for their application in optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors. Isoxazole derivatives, particularly when incorporated into larger conjugated systems, can exhibit interesting fluorescence and electronic characteristics. lew.roresearchgate.net
The study of pyrrolyl-isoxazole derivatives has shown that the arrangement of electron-donating (donor) and electron-accepting (acceptor) fragments within the molecule dictates its photophysical behavior. lew.roresearchgate.net These D-A type structures can exhibit intramolecular charge transfer (ICT) upon excitation, which is often associated with solvatochromism—a change in absorption or emission color with solvent polarity. The Stokes shift, which is the difference between the maxima of the first absorption band and the fluorescence emission, is a key parameter in characterizing such systems. lew.ro For instance, some pyrrolyl-isoxazole derivatives show large Stokes shifts in polar solvents, indicative of a significant charge transfer character in the excited state. lew.ro
While the specific photophysical data for this compound is not available, related isoxazole-containing fluorophores, such as BODIPY dyes, have been synthesized and studied. researchgate.net The incorporation of an isoxazole moiety can influence the absorption and emission wavelengths of the dye. researchgate.netrsc.org
Table 2: Photophysical Data for a Representative Pyrrolyl-Isoxazole Derivative
| Solvent | Absorption Max (λ_abs) | Emission Max (λ_fl) | Stokes Shift (cm⁻¹) | Molar Absorption Coefficient (ε) |
| Cyclohexane (CHX) | 358 nm | 460 nm | 6424 | ~10⁴ M⁻¹cm⁻¹ |
| Dimethyl Sulfoxide (DMSO) | 368 nm | 480 nm | - | ~10⁴ M⁻¹cm⁻¹ |
| Data is for 5-(2'-(3-methylenephthalidyl)-pyrrolyl)-3,4-dimethylisoxazole, a related A-D-A type molecule, and is used here for illustrative purposes. lew.ro |
Polymer Chemistry Applications (e.g., as monomers or building blocks for functional polymers)
The presence of a polymerizable propene group in this compound suggests its potential use as a monomer or a comonomer in polymer chemistry. A structurally similar compound, acrylophenone (B1666309) (1-phenylprop-2-en-1-one), can undergo polymerization to form poly(phenylvinyl ketone). wikipedia.org This indicates that the vinyl group on the phenylpropene moiety of the title compound could potentially participate in radical or anionic polymerization reactions.
The incorporation of the isoxazole ring into the polymer backbone or as a pendant group could impart unique properties to the resulting material. Functional polymers containing heterocyclic units are of interest for applications in advanced materials, such as specialty resins or materials with specific optical or electronic properties. The listing of this compound as a "Polymer Science Material Building Block" by chemical suppliers further supports its potential in this field, although specific research on its polymerization is limited. bldpharm.com
Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net These materials have garnered significant attention for their applications in gas storage, separation, and catalysis. The design of these frameworks relies on the geometry and connectivity of the organic linkers.
While there is no specific literature on the use of this compound in MOFs, isoxazole-containing molecules with suitable functional groups (like carboxylic acids) could potentially act as linkers. The synthesis of coordination polymers from 5-substituted isophthalic acid demonstrates how functionalized aromatic cores can be used to build extended network structures with metal ions like Nickel (Ni), Zinc (Zn), and Manganese (Mn). nih.gov Similarly, ligands based on other nitrogen-containing heterocycles, such as imidazole, are widely used in the construction of coordination polymers with interesting photoluminescent properties. researchgate.net The isoxazole ring in the title compound, if appropriately functionalized, could offer a unique combination of coordination sites and structural rigidity for the design of novel MOFs.
Future Directions and Emerging Research Avenues for Isoxazole Containing Chemical Systems
Development of Novel and Efficient Synthetic Routes to Complex Isoxazole (B147169) Structures
The synthesis of isoxazoles has evolved significantly from classical condensation reactions to more advanced and efficient strategies. nih.gov The development of novel synthetic routes is paramount for accessing structurally diverse and complex isoxazole derivatives. rsc.org
A primary focus has been on the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene, which is a powerful method for constructing the isoxazole core. rsc.orgacs.org Modern iterations of this reaction have seen the use of transition-metal catalysis, particularly with copper(I), which allows for regioselective synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes. nih.govorganic-chemistry.org Gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oximes has also been employed to produce fluoroisoxazoles under mild conditions. nih.gov Furthermore, ruthenium-catalyzed cycloadditions have been utilized for the synthesis of 4-haloisoxazoles. nih.gov
Beyond traditional cycloadditions, transition metal-catalyzed reactions have opened new avenues for isoxazole synthesis and functionalization. rsc.orgresearchgate.net For instance, sequential iron and palladium catalysis has enabled an uninterrupted four-step sequence to access trisubstituted isoxazoles from propargylic alcohols. nih.govorganic-chemistry.org Electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones represents another efficient method for generating highly substituted isoxazoles. nih.gov
Environmentally benign and efficient procedures are also gaining traction. These include microwave-assisted one-pot synthesis of 5-substituted isoxazoles and ultrasound-irradiated synthesis of 3-alkyl-5-aryl isoxazoles, which offer advantages like catalyst-free conditions, shorter reaction times, and high yields. nih.govrsc.org The use of ionic liquids as a green solvent has also been explored for the synthesis of 3,5-disubstituted isoxazoles. nih.gov
Solid-phase synthesis has emerged as a key technology for generating combinatorial libraries of isoxazoles, facilitating the rapid exploration of chemical space for drug discovery. nih.govnih.gov This approach involves attaching building blocks to a resin support and carrying out sequential reactions to build the isoxazole core and introduce diversity. nih.gov
The table below summarizes some of the novel synthetic strategies for isoxazole derivatives.
| Synthetic Strategy | Key Features | Example Reactants | Catalyst/Conditions |
| Transition-Metal-Catalyzed Cycloaddition | High regioselectivity, mild conditions. | Nitrile oxides and terminal acetylenes. | Copper(I) |
| Gold-Catalyzed Tandem Cyclization-Fluorination | One-pot synthesis of fluoroisoxazoles. | (Z)-2-alkynone O-methyl oximes. | Gold catalyst, room temperature |
| Sequential Iron and Palladium Catalysis | Uninterrupted four-step sequence. | Propargylic alcohols. | Iron and palladium catalysts |
| Microwave-Assisted Synthesis | Catalyst-free, rapid, high yields. | α-acetylenic γ-hydroxyaldehydes and hydroxylamine (B1172632). | Microwave irradiation |
| Solid-Phase Synthesis | Amenable to automation and library generation. | Resin-bound alkynes/alkenes and nitrile oxides. | Solid support |
These advanced synthetic methods provide chemists with a versatile toolkit to construct complex isoxazole-containing molecules with high efficiency and control over substitution patterns, paving the way for the discovery of new functional materials and therapeutic agents. rsc.org
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
While the synthesis of the isoxazole ring is well-established, contemporary research is increasingly focused on exploring its latent reactivity to forge novel molecular architectures. This includes ring-opening reactions, C-H activation, and photochemical transformations, which unlock new synthetic pathways and provide access to compounds that are difficult to obtain through traditional methods.
Ring-Opening Reactions: The N-O bond within the isoxazole ring is susceptible to cleavage under various conditions, making it a versatile synthon for other heterocyclic and acyclic structures. For instance, the reductive ring opening of isoxazoles can lead to the formation of β-hydroxy ketones, β-hydroxy nitriles, and α,β-unsaturated oximes. researchgate.net A notable development is the ring-opening fluorination of isoxazoles using electrophilic fluorinating agents like Selectfluor. organic-chemistry.orgacs.orgresearchgate.net This reaction proceeds under mild conditions and provides access to tertiary fluorinated carbonyl compounds, which are valuable building blocks in medicinal chemistry. acs.orgresearchgate.net The metabolic ring opening of the anti-inflammatory drug leflunomide (B1674699) to its active metabolite is another key example of isoxazole ring cleavage, proceeding via C3-H deprotonation. researchgate.net
C-H Activation: The direct functionalization of C-H bonds is a powerful strategy for molecular derivatization that avoids the need for pre-functionalized starting materials. In the context of isoxazoles, palladium-catalyzed direct C-H arylation at the 5-position has been achieved, allowing for the introduction of aryl groups with high selectivity. nih.gov This method has been applied to the synthesis of spiro-type chiral ligands. nih.gov However, C-H activation of isoxazoles can be challenging due to potential ring cleavage under the reaction conditions. researchgate.net Rhodium(III)-catalyzed C-H activation of N-phenoxy amides followed by annulation with alkynes has been developed to synthesize dihydrobenzo[d]isoxazoles. researchgate.net
Photochemical Transformations: Light can be used to induce unique transformations of the isoxazole ring. Photochemical isomerization of isoxazoles can lead to the formation of oxazoles, a reaction that has been successfully implemented in a continuous flow process. acs.orgacs.org This method allows for the efficient conversion of a wide range of di- and trisubstituted isoxazoles into their corresponding oxazole (B20620) isomers. acs.org Furthermore, visible-light photoredox catalysis has been employed for the [3+2] cycloaddition of oxaziridines with alkynes to synthesize 4-isoxazolines, which are precursors to valuable functionalized molecules. nih.gov The intrinsic photochemistry of isoxazoles, leading to intermediates like nitrenes and azirines upon UV irradiation, is also being harnessed for applications such as chemoproteomic crosslinking. nih.gov
The following table highlights some of the unprecedented reactivity patterns of isoxazoles.
| Reactivity Pattern | Transformation | Key Reagents/Conditions | Resulting Products |
| Ring-Opening Fluorination | Cleavage of N-O bond and C-F bond formation. | Selectfluor | Tertiary fluorinated carbonyl compounds |
| Palladium-Catalyzed C-H Arylation | Direct functionalization of the C5-H bond. | Aryl iodides, Palladium catalyst | 5-Aryl-substituted isoxazoles |
| Photochemical Isomerization | Rearrangement of the isoxazole ring. | UV light, continuous flow | Oxazoles |
| Visible-Light Photoredox Cycloaddition | [3+2] cycloaddition. | Oxaziridines, alkynes, photoredox catalyst | 4-Isoxazolines |
The exploration of these novel reactivity patterns is expanding the synthetic utility of the isoxazole core, enabling the creation of diverse and complex molecular scaffolds with potential applications in various scientific fields. nih.gov
Integration of 5-(1-Phenylprop-1-en-2-yl)isoxazole into Multi-Component Systems for Enhanced Functionality
The unique structural and electronic properties of the isoxazole ring make it an attractive building block for the construction of larger, multi-component systems with enhanced functionality. The integration of isoxazoles, including derivatives like this compound, into supramolecular assemblies and hybrid molecules is an emerging area of research with potential applications in materials science and medicinal chemistry.
Supramolecular Chemistry: The isoxazole ring possesses a significant dipole moment, which can be exploited to direct the formation of ordered supramolecular structures through dipole-dipole interactions. oup.com Specifically, head-to-tail arrays of isoxazole rings can lead to the formation of helical supramolecular polymers. oup.com The assembly and disassembly of these structures can be controlled by external stimuli such as temperature and solvent polarity. oup.com This cooperative supramolecular polymerization is driven by the multiple dipole array and induced dipoles within the organized assembly. oup.comoup.com The resulting helical structures can exhibit chiroptical properties, and the incorporation of specific functionalities can lead to materials with interesting photophysical properties like aggregation-induced emission (AIE). oup.com
Molecular Hybridization: In drug discovery, the concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially improved or synergistic biological activity. Isoxazole-isoxazole and isoxazole-oxazole hybrids have been synthesized and evaluated as allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChR), demonstrating the potential of this approach in developing novel therapeutics.
While specific research on the integration of "this compound" into such systems is not extensively documented in the provided search results, the principles of supramolecular assembly and molecular hybridization are broadly applicable to a wide range of isoxazole derivatives. The phenylpropene substituent in this particular compound could offer additional sites for non-covalent interactions, such as π-π stacking, which could be harnessed in the design of new multi-component systems.
Advancements in Automated Synthesis and High-Throughput Screening of Isoxazole Derivatives
The demand for large and diverse collections of chemical compounds for drug discovery and materials science has driven significant advancements in automated synthesis and high-throughput screening (HTS). The isoxazole scaffold, with its prevalence in biologically active molecules, has been a key target for these technologies.
Automated Synthesis: Automated synthesis platforms enable the rapid and parallel production of large numbers of compounds with minimal manual intervention. Solid-phase synthesis has proven to be particularly amenable to automation for the creation of isoxazole-based combinatorial libraries. nih.gov In this approach, a starting material is anchored to a solid support, and subsequent reagents are added in a stepwise fashion to build the isoxazole core and introduce various substituents. nih.gov This methodology allows for the systematic variation of different parts of the molecule, leading to the generation of large and diverse libraries of isoxazole derivatives. nih.gov For example, 3-substituted phenyl-5-isoxazolecarboxaldehydes have been utilized as key intermediates for the automated solid-phase synthesis of highly functionalized isoxazole libraries. nih.gov
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to telescope multiple reaction steps into a single, continuous process. researchgate.net The synthesis of trisubstituted isoxazoles, which often requires multiple steps, has been successfully adapted to a multi-step flow process. researchgate.net This involves the sequential oximation, chlorination, and cycloaddition reactions in a continuous flow setup, allowing for efficient and high-yielding production. researchgate.net Furthermore, flow photochemistry has been employed for the isomerization of isoxazoles to oxazoles, demonstrating the versatility of this technology. mdpi.com
High-Throughput Screening: Once large libraries of isoxazole derivatives have been synthesized, HTS is used to rapidly assess their biological activity or other properties. This involves testing the compounds against a specific biological target or in a particular assay in a massively parallel fashion. The data generated from HTS can then be used to identify "hit" compounds with desired activities, which can be further optimized in the drug discovery process. The development of isoxazole-based libraries through automated synthesis is a direct enabler of HTS campaigns. nih.gov
The table below summarizes the key technologies and their applications in the synthesis and screening of isoxazole derivatives.
| Technology | Application | Advantages |
| Automated Solid-Phase Synthesis | Generation of combinatorial libraries of isoxazoles. | Rapid, parallel synthesis of large numbers of compounds. |
| Flow Chemistry | Continuous synthesis of complex isoxazoles. | Improved safety, scalability, and efficiency. |
| High-Throughput Screening (HTS) | Rapid evaluation of the biological activity of isoxazole libraries. | Identification of hit compounds for further development. |
The continued development and integration of these technologies will undoubtedly accelerate the discovery of new isoxazole-containing molecules with important applications in medicine and beyond.
Synergistic Approaches: Combining Experimental and Computational Studies for Predictive Chemical Design
The design and development of new chemical entities with desired properties is a complex and resource-intensive process. The integration of computational chemistry with experimental synthesis and testing provides a powerful synergistic approach to accelerate this process. This is particularly true for the study of isoxazole-containing systems, where computational methods can provide valuable insights into reactivity, selectivity, and biological activity.
Understanding Reaction Mechanisms: Computational methods, such as Density Functional Theory (DFT), are frequently used to elucidate the mechanisms of chemical reactions. For instance, computational studies have been instrumental in understanding the mechanism of the copper(I)-catalyzed cycloaddition of azides and nitrile oxides, revealing a nonconcerted pathway involving metallacycle intermediates. organic-chemistry.org This level of mechanistic detail is often difficult to obtain through experimental means alone and can guide the development of more efficient and selective catalysts.
Predicting Reactivity and Regioselectivity: Computational models can be used to predict the outcome of chemical reactions, including the regioselectivity of cycloaddition reactions leading to isoxazole formation. By calculating the energies of different reaction pathways and intermediates, chemists can predict which products are most likely to form under a given set of conditions. This predictive capability can save significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic routes.
Rational Drug Design: In the context of drug discovery, computational methods are essential for rational drug design. Molecular docking simulations can be used to predict how a library of isoxazole derivatives will bind to a specific biological target, such as an enzyme or receptor. This allows for the in silico screening of large numbers of compounds and the prioritization of those with the highest predicted binding affinity for synthesis and experimental testing. Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.
Synergy in Action: A prime example of this synergy is in the study of the ring-opening of isoxazole. Computational studies on the ring-opening of isoxazole anions have provided detailed insights into the electronic structure and interactions of the resulting diradical species. nsf.gov This fundamental understanding complements experimental studies on the reactivity of isoxazoles and can inform the design of new chemical transformations.
The future of chemical research on isoxazole systems will undoubtedly rely heavily on the continued integration of experimental and computational approaches. This synergy will enable a more predictive and design-oriented approach to the development of new catalysts, functional materials, and therapeutic agents based on the versatile isoxazole scaffold.
Q & A
Basic: What are the most reliable synthetic routes for preparing 5-(1-Phenylprop-1-en-2-yl)isoxazole derivatives?
Answer:
A widely used method involves Claisen-Schmidt condensation of substituted acetophenones with aromatic aldehydes, followed by cyclization with hydroxylamine hydrochloride under basic conditions. For example, substituted isoxazoles can be synthesized via NaNO₂-mediated reactions in CF₃COOH or through dichloromethane-assisted cyclization of oximes ( ). Optimization of reaction conditions (e.g., temperature, solvent, and catalyst) is critical to achieving high yields. For chloromethyl derivatives, oxime intermediates are cyclized using N-chlorosuccinimide (NCS) and triethylamine, yielding 5-(chloromethyl)isoxazoles (80–90% yields) .
Advanced: How does the position of substituents on the phenyl ring influence the biological activity of isoxazole derivatives?
Answer:
Substituent position significantly impacts enzyme inhibition. For example, 3-(4-chlorophenyl)isoxazole inhibits glutathione reductase (GR) with an IC₅₀ of 0.059 mM (semi-competitive inhibition), whereas its 5-position isomer (5-(4-chlorophenyl)isoxazole) shows weaker activity (IC₅₀ = 0.107 mM). This disparity arises from steric and electronic interactions between the chlorine atom and the enzyme’s active site, as demonstrated in kinetic studies (). Molecular docking or DFT calculations can further elucidate these interactions .
Basic: What analytical techniques are recommended for characterizing the structure of this compound derivatives?
Answer:
- X-ray crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule structure determination. ORTEP-III (via WinGX) visualizes anisotropic displacement parameters and molecular geometry .
- Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry, while FT-IR identifies functional groups (e.g., C=O, N-O).
- Mass spectrometry : High-resolution MS validates molecular formulas.
Advanced: How should researchers resolve contradictions in enzyme inhibition data for structurally similar isoxazole derivatives?
Answer:
- Mechanistic analysis : Compare inhibition types (e.g., uncompetitive vs. competitive) using Lineweaver-Burk plots. For instance, 3-(4-chlorophenyl)isoxazole exhibits uncompetitive inhibition (Kᵢ = 0.011 mM), while 3-(4-bromophenyl)isoxazole shows competitive inhibition (Kᵢ = 0.059 mM) ().
- Structural modeling : Overlay inhibitor-enzyme complexes to identify binding site variations.
- Statistical validation : Use ANOVA or t-tests to assess reproducibility across biological replicates .
Advanced: What computational approaches are effective for validating the structural and electronic properties of isoxazole derivatives?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometries, frontier orbitals, and electrostatic potentials. For example, DFT studies on 5-(4-chlorophenyl)isoxazole correlate experimental bond lengths with theoretical values, resolving discrepancies in tautomeric forms (). Additionally, molecular dynamics simulations can model ligand-enzyme interactions to rationalize inhibition trends .
Basic: How should researchers design experiments to evaluate the antimicrobial activity of isoxazole derivatives?
Answer:
- In vitro assays : Use standardized protocols (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans).
- Dose-response curves : Determine minimum inhibitory concentrations (MICs) via broth microdilution.
- Control compounds : Include reference drugs (e.g., ciprofloxacin) for activity benchmarking ().
Advanced: What challenges arise in crystallographic refinement of isoxazole derivatives, and how can they be mitigated?
Answer:
- Disorder handling : For flexible substituents (e.g., prop-1-en-2-yl groups), apply restraints or split-site modeling in SHELXL.
- Twinning : Use the TWIN/BASF commands in SHELX for twinned data.
- High-resolution data : Leverage SHELXL’s "L.S." directive to refine anisotropic displacement parameters accurately ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
